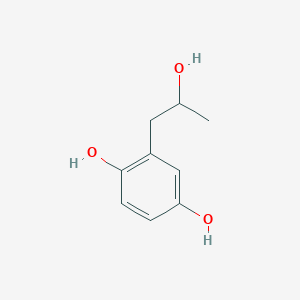

2-(2-Hydroxypropyl)benzene-1,4-diol

Description

2-(2-Hydroxypropyl)benzene-1,4-diol is a hydroquinone derivative with a hydroxypropyl substituent at the benzene ring’s 2-position. Its structure consists of a central benzene-1,4-diol (hydroquinone) core modified by a 2-hydroxypropyl group (–CH₂CH(OH)CH₃) (Figure 1). This substitution introduces both hydrophilic (hydroxyl) and moderately lipophilic (alkyl chain) properties, distinguishing it from simpler hydroquinone derivatives.

Properties

CAS No. |

14293-26-6 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(2-hydroxypropyl)benzene-1,4-diol |

InChI |

InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3 |

InChI Key |

OJBAHOBUFNORDT-UHFFFAOYSA-N |

SMILES |

CC(CC1=C(C=CC(=C1)O)O)O |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)O)O)O |

Synonyms |

(-)-2,5-Dihydroxy-α-methylphenethyl alcohol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Hydroxypropyl)benzene-1,4-diol with structurally or functionally related compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Applications: The 2-hydroxypropyl group in the target compound likely enhances solubility in polar solvents compared to unsubstituted hydroquinone, while retaining redox activity due to the diol core. In contrast, 2-(12-mercaptododecyl)benzene-1,4-diol leverages a thiol-terminated alkyl chain for covalent gold nanoparticle binding, a property absent in hydroxypropyl derivatives . Isoprenoid-substituted analogs (e.g., compound from Radula acuminata) exhibit significant anti-inflammatory activity, suggesting that bulky, branched substituents may enhance bioactivity by improving membrane interaction or target binding .

S. aureus), possibly due to fewer hydroxyl groups or shorter chain length . Hydroquinone itself is a potent antioxidant but causes skin irritation, whereas hydroxypropyl substitution might mitigate toxicity while retaining utility in polymer or drug delivery systems .

Structural Diversity and Sources: Natural products (e.g., plant and fungal isolates) often feature complex substituents like isoprenoid chains or dihydroxyalkyl groups, while synthetic derivatives (e.g., thiol- or hydroxypropyl-substituted) prioritize functional group compatibility for materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.